![molecular formula C8H5F3N2 B1391343 8-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-98-7](/img/structure/B1391343.png)
8-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
8-(Trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular weight of 230.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 8-(Trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade . The synthetic pathways involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .Molecular Structure Analysis
The crystal structure of a similar compound, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, has been studied . The structure was resolved using single-crystal X-ray diffraction .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been the subject of substantial interest due to their potential pharmaceutical applications . The reaction mechanisms involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
8-(Trifluoromethyl)imidazo[1,2-a]pyridine is a solid substance at room temperature . It has a molecular weight of 230.15 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the imidazopyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in drug development .
Visible-Light-Promoted Reactions
A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described, expanding the scope of chemical reactions possible with these compounds .
Structural Analysis
Structural analysis of these compounds, such as crystal structure determination, provides insights into their physical properties and potential applications in various fields .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been utilized for the development of covalent inhibitors , suggesting potential interactions with various protein targets.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition.
Biochemical Pathways
Given its potential role as a covalent inhibitor , it may impact pathways related to the function of its protein targets.
Result of Action
As a potential covalent inhibitor , it may lead to the irreversible inhibition of its target proteins, potentially altering cellular functions.
Safety and Hazards
While specific safety and hazard information for 8-(Trifluoromethyl)imidazo[1,2-a]pyridine is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-4-13-5-3-12-7(6)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDMHITXUWIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669600 | |
Record name | 8-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
944580-98-7 | |
Record name | 8-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 944580-98-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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